(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromobenzyl group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide typically involves the following steps:
Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Bromination: The benzyl group is brominated using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and coupling steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the butyramide moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like Dess-Martin periodinane or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2-bromo-benzyl)-3-methyl-butyramide: Similar structure but with an additional bromine atom.
2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide: Similar structure with a chlorine atom instead of bromine.
2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(S)-2-Amino-N-(2-bromo-benzyl)-3-methyl-butyramide is unique due to its specific stereochemistry and the presence of a bromine atom, which can impart distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXGBEZTXIXIOQ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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